1H-Indole-2-acetaldehyde
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Overview
Description
2-(1H-indol-2-yl)acetaldehyde is an indole derivative, characterized by the presence of an indole ring fused to an acetaldehyde group. This compound is a significant intermediate in the metabolism of tryptophan and is known for its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)acetaldehyde typically involves the substitution of the methyl hydrogen on acetaldehyde by the indol-2-yl group. One common method is the reaction of indole with acetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-2-yl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Plays a role in the study of metabolic pathways involving tryptophan.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)acetaldehyde involves its interaction with various enzymes and receptors. It is a substrate for several enzymes, including monoamine oxidase and aldehyde dehydrogenase, which facilitate its conversion into other biologically active compounds. These interactions influence various biochemical pathways, including those related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features but differing in the position of the acetaldehyde group.
Indole-2-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness: 2-(1H-indol-2-yl)acetaldehyde is unique due to its specific position of the acetaldehyde group on the indole ring, which influences its reactivity and biological activity. This positional difference can lead to distinct biochemical interactions and applications compared to its analogs .
Biological Activity
1H-Indole-2-acetaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its effects on various cellular processes, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
This compound, an indole derivative, features a structure that allows for interactions with multiple biological targets. Its molecular formula is C10H9N, and it possesses a reactive aldehyde functional group that enhances its biological activity through various mechanisms.
1. Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity through several mechanisms:
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating caspase pathways. For example, in hepatoma cell lines, this compound showed significant cytotoxicity with an IC50 value in the micromolar range, suggesting its potential as a chemotherapeutic agent .
- Inhibition of Cell Proliferation : In vitro assays have reported that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disruption of cell cycle progression and induction of cellular stress responses .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Hepatoma (FaO) | 50-100 | Apoptosis induction |
Breast Cancer | 20-100 | Cell cycle arrest |
Prostate Cancer | 25-100 | Increased oxidative stress |
2. Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound appears to modulate signaling pathways associated with neuroinflammation and apoptosis .
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Modulation : The compound has been evaluated for its interaction with cannabinoid receptors (CB1 and CB2), where it acts as a negative allosteric modulator. This interaction may influence pain perception and inflammatory responses .
- Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, this compound helps mitigate oxidative stress in cells, contributing to its protective effects against cancer and neurodegeneration .
Case Study 1: Hepatocellular Carcinoma
A study focused on the effects of this compound on hepatocellular carcinoma (HCC) demonstrated that treatment with the compound resulted in reduced tumor growth and increased apoptosis markers in animal models. Histological analysis revealed significant changes in tumor morphology indicative of effective therapeutic action .
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by toxins, administration of this compound led to improved behavioral outcomes and reduced neuronal loss compared to control groups. These findings support the potential use of the compound in therapeutic strategies aimed at neuroprotection .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,6-7,11H,5H2 |
InChI Key |
XKHGLWVOOXPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC=O |
Origin of Product |
United States |
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